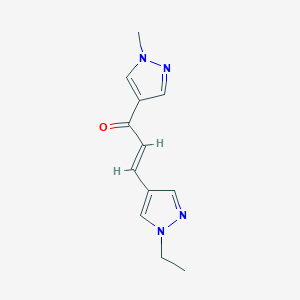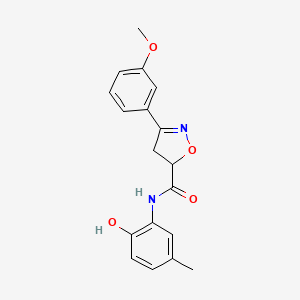![molecular formula C21H26N2O2 B4583865 4-[(二苯甲基)氨基]-1-哌啶甲酸乙酯](/img/structure/B4583865.png)
4-[(二苯甲基)氨基]-1-哌啶甲酸乙酯
描述
Ethyl 4-[(diphenylmethyl)amino]-1-piperidinecarboxylate is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-[(diphenylmethyl)amino]-1-piperidinecarboxylate is 338.199428076 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 4-[(diphenylmethyl)amino]-1-piperidinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-[(diphenylmethyl)amino]-1-piperidinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学合成和药物化学
4-[(二苯甲基)氨基]-1-哌啶甲酸乙酯在各种科学研究背景下进行探索,特别是在化学合成和药物化学中。该化合物及其衍生物因其在肽化学、药物设计和药理学研究中的配体中的潜在应用而受到研究。
肽化学: 2-(二苯膦基)乙基基团 (DPPE) 已被描述为肽化学中一种新的羧基保护基团,突出了相关化合物在标准条件下促进肽合成的实用性。这种方法允许轻松引入和脱保护氨基酸或肽,为肽化学家提供了一个多功能工具 (Chantreux 等,1984)。
胃抗分泌剂: 4-[(二苯甲基)氨基]-1-哌啶甲酸乙酯的衍生物,特别是 4-(二苯甲基)-1-[(亚氨基)甲基]哌啶,已被发现是大鼠中有效的胃抗分泌剂,在治疗消化性溃疡病中具有潜在应用。这项研究强调了该化合物在开发非抗胆碱能胃抗分泌药物中的作用 (Scott 等,1983)。
氨解反应: X-取代苯基二苯基膦酸酯与伯胺(包括乙胺)的氨解反应的研究提供了对反应机理和胺性质对反应性和过渡态结构的影响的见解。这项研究有助于更深入地了解涉及二苯甲基)氨基衍生物的化学反应 (Um 等,2009)。
膦催化的环化: 2-甲基-2,3-丁二烯酸乙酯作为 1,4-偶极子合成子,在有机膦催化剂存在下与 N-甲苯磺酰亚胺发生 [4 + 2] 环化,形成高度官能化的四氢吡啶。这证明了该化合物在有机合成和复杂化学结构的创建中的效用 (Zhu 等,2003)。
有机配体的合成: 5-(哌啶-1-基-甲基)呋喃-2-羧酸乙酯与 4-氨基水杨酸的反应已导致合成具有抗菌活性的新型有机配体。这突出了该化合物在开发具有潜在治疗应用的新材料中的作用 (Patel,2020)。
属性
IUPAC Name |
ethyl 4-(benzhydrylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-25-21(24)23-15-13-19(14-16-23)22-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-20,22H,2,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDCJYUBRVTWJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(4-bromo-2-chloroanilino)methylidene]cyclohexan-1-one](/img/structure/B4583800.png)
![N-(4-methylphenyl)-N'-(5-{2-[(2-phenoxyethyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4583815.png)
![N-{1-Ethyl-2-[(piperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}acetamide](/img/structure/B4583822.png)

![Methyl 4-[[2-(furan-2-yl)-4-oxochromen-3-yl]oxymethyl]benzoate](/img/structure/B4583825.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4583831.png)

![(5E)-5-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4583834.png)
![methyl 2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4583841.png)
![5-[(3,5-DIMETHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4583854.png)
![N-(4-TERT-BUTYLCYCLOHEXYL)-2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B4583862.png)
![4-[(3-CHLOROPHENYL)METHANESULFONYL]MORPHOLINE](/img/structure/B4583884.png)

